molecular formula C25H21N3O4 B11021926 N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11021926
M. Wt: 427.5 g/mol
InChI Key: CIOPGFZLHXRSQC-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a unique structure that combines a methoxyphenyl group, a pyridinylmethyl group, and a dihydroisoquinoline carboxamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.

    Introduction of the Pyridinylmethyl Group:

    Cyclization to Form the Dihydroisoquinoline Ring: The intermediate undergoes cyclization to form the dihydroisoquinoline ring structure.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted phenyl derivatives, and various oxo compounds.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of a methoxyphenyl group, a pyridinylmethyl group, and a dihydroisoquinoline carboxamide moiety

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O4/c1-32-19-11-9-17(10-12-19)23(29)14-27-24(30)22-16-28(15-18-6-4-5-13-26-18)25(31)21-8-3-2-7-20(21)22/h2-13,16H,14-15H2,1H3,(H,27,30)

InChI Key

CIOPGFZLHXRSQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=N4

Origin of Product

United States

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